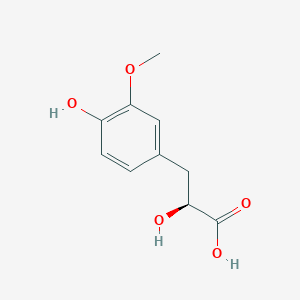

(S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12O5 It is a derivative of lactic acid, where the hydrogen atom on the alpha carbon is replaced by a 3-methoxy-4-hydroxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid typically involves the esterification of 3-(3-Methoxy-4-hydroxyphenyl)propionic acid followed by hydrolysis. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways that involve the conversion of precursor molecules .

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, such as alcohols.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters .

Aplicaciones Científicas De Investigación

Antioxidant Activity

HMPA has been identified as a potent antioxidant. Studies indicate that it can inhibit the production of reactive oxygen species and protect cells from oxidative damage. Its antioxidant capacity is significant in various biological assays, including the DPPH radical scavenging assay, where it demonstrated high efficacy compared to other known antioxidants .

Metabolic Benefits

Recent research highlights HMPA's role in improving metabolic health:

- Lipid Metabolism : HMPA has been shown to enhance hepatic lipid metabolism by activating the GPR41 receptor, which is crucial for lipid catabolism and may aid in preventing obesity and related metabolic disorders .

- Insulin Sensitivity : The compound has demonstrated potential in improving insulin sensitivity and regulating glucose metabolism, making it a candidate for addressing conditions like type 2 diabetes .

Therapeutic Applications

- Cancer Research : HMPA derivatives have been explored for their anticancer properties. Compounds derived from HMPA showed significant cytotoxicity against various cancer cell lines while sparing normal cells, indicating a selective action that could be harnessed for cancer therapeutics .

- Cognitive Function : There is emerging evidence suggesting that HMPA may contribute to cognitive improvements, potentially through its effects on metabolic pathways and neuroprotection against oxidative stress .

- Dietary Supplementation : As a metabolite of dietary polyphenols, HMPA can be considered for inclusion in functional foods aimed at enhancing health outcomes related to metabolic syndrome and obesity prevention .

Case Studies

Several studies have documented the effects of HMPA on health:

- Study on Muscle Function : A study involving mice demonstrated that HMPA administration improved muscle strength and endurance, suggesting its potential as a supplement for enhancing physical performance .

- Gut Microbiota Interaction : Research indicated that HMPA influences gut microbiota composition, promoting beneficial bacteria associated with improved metabolic health outcomes. This highlights its dual role as both a metabolite and a modulator of gut health .

Mecanismo De Acción

The mechanism of action of (S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate various signaling pathways involved in inflammation and cellular metabolism .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Hydroxyphenyl)lactic acid

- 3-(3-Methoxy-4-hydroxyphenyl)propionic acid

- 3-Hydroxy-4-methoxyphenylacetic acid

Uniqueness

(S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Actividad Biológica

(S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, commonly referred to as HMPA, is a phenolic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with HMPA, including its pharmacological effects, metabolic pathways, and implications for health.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 212.2 g/mol |

| Density | 1.4 ± 0.1 g/cm³ (predicted) |

| Boiling Point | 432.6 ± 40.0 °C at 760 mmHg |

| Flash Point | 174.4 ± 20.8 °C (predicted) |

Metabolism and Bioavailability

HMPA is primarily produced by the gut microbiota through the metabolism of dietary polyphenols, particularly from 4-hydroxy-3-methoxycinnamic acid (HMCA). The conversion of HMCA into HMPA is facilitated by various microbial species within the gut, predominantly those belonging to the phylum Bacteroidetes. This transformation is significant as it enhances the bioavailability of beneficial metabolites that can influence host metabolism .

Studies have indicated that after oral administration in animal models, HMPA exhibits rapid absorption and distribution across various tissues, with peak plasma concentrations reached within 15 minutes post-administration. The compound undergoes extensive metabolism, resulting in both intact and conjugated forms present in circulation .

Antidiabetic Effects

Research has shown that HMPA possesses antidiabetic properties by improving insulin sensitivity and modulating hepatic lipid metabolism. In animal studies, HMPA administration has been linked to reduced weight gain and improved metabolic parameters in high-fat diet-induced obesity models. The activation of GPR41 receptors by HMPA plays a crucial role in mediating these effects, promoting lipid catabolism and enhancing metabolic homeostasis .

Anticancer Properties

HMPA has also been investigated for its potential anticancer activities. Preliminary studies suggest that it may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. The exact mechanisms remain under investigation, but the compound's antioxidant properties are believed to contribute to its protective effects against cancer cell proliferation .

Cognitive Function Improvement

Emerging evidence suggests that HMPA may enhance cognitive function. Animal models have demonstrated improvements in memory and learning tasks following HMPA administration. These effects are hypothesized to be linked to its ability to modulate neuroinflammation and oxidative stress within the central nervous system .

Case Studies

- Study on Hepatic Lipid Metabolism : A study conducted on Sprague-Dawley rats showed that HMPA significantly improved hepatic lipid profiles and reduced steatosis when administered at a dosage of 10 mg/kg body weight over a period of time .

- Effects on Muscle Strength and Endurance : Another study explored the impact of HMPA on exercise capacity in mice, revealing that both low and high doses resulted in enhanced muscle strength and endurance metrics compared to control groups .

Propiedades

IUPAC Name |

(2S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYIZYRTOYHQRE-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.